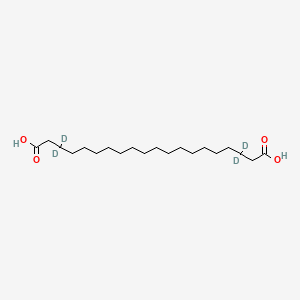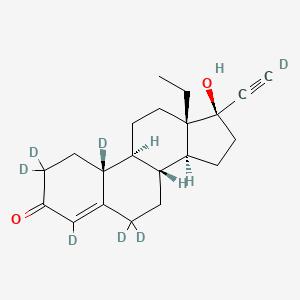
D-(-)-Norgestrel-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levonorgestrel-d7 is a deuterated form of levonorgestrel, a synthetic progestogen widely used in contraceptive formulations. The deuterium atoms in Levonorgestrel-d7 replace hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel-d7 involves the incorporation of deuterium atoms into the levonorgestrel molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 atm of deuterium gas
Industrial Production Methods
Industrial production of Levonorgestrel-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions to maximize yield and purity
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels
Quality control: Ensuring the final product meets stringent regulatory standards for pharmaceutical use
化学反応の分析
Types of Reactions
Levonorgestrel-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, chloroform, dichloromethane
Temperature: Varies depending on the reaction, typically ranging from -20°C to 100°C
Major Products Formed
Oxidation: Hydroxylated metabolites
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
Levonorgestrel-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of levonorgestrel in the body
Metabolism studies: Investigating metabolic pathways and identifying metabolites
Drug development: Enhancing the understanding of drug interactions and improving the design of new contraceptive formulations
Biological research: Exploring the effects of levonorgestrel on various biological systems and processes
作用機序
Levonorgestrel-d7 exerts its effects by binding to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus. This suppression prevents the luteinizing hormone surge, thereby inhibiting ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to enter the uterus and fertilize an egg .
類似化合物との比較
Levonorgestrel-d7 is compared with other synthetic progestogens such as:
- Desogestrel
- Norgestimate
- Gestodene
Uniqueness
- Deuterium labeling : Provides a unique advantage in pharmacokinetic and metabolic studies
- Stability : Enhanced stability due to the presence of deuterium atoms
- Specificity : Allows for precise tracking in biological systems
These features make Levonorgestrel-d7 a valuable tool in scientific research and drug development .
特性
分子式 |
C21H28O2 |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D |
InChIキー |
WWYNJERNGUHSAO-XLJOICOCSA-N |
異性体SMILES |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
正規SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



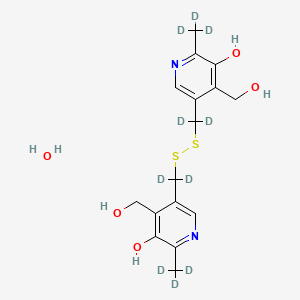
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
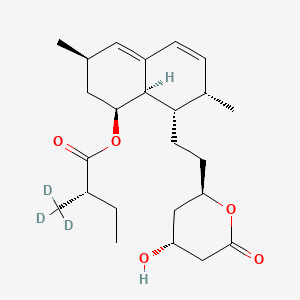

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
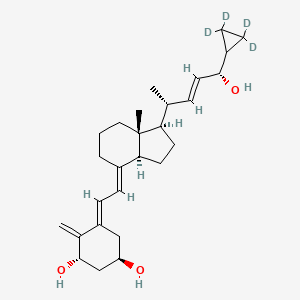
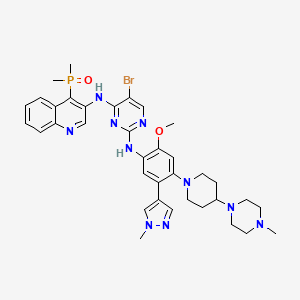
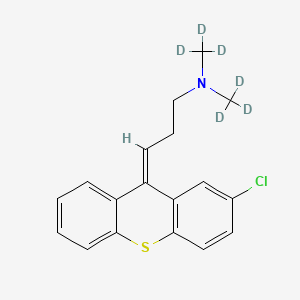
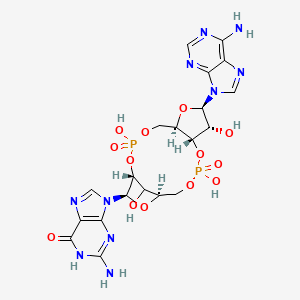

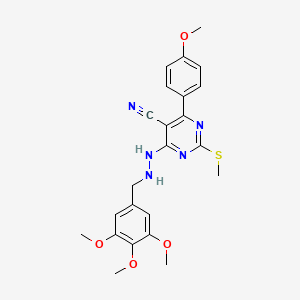
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
